molecular formula C13H24BN3O2 B12331717 N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine

Cat. No.: B12331717
M. Wt: 265.16 g/mol
InChI Key: SFMGPNBDBHTGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine is a complex organic compound that features a pyrazole ring, a boronate ester, and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrazole derivative with a boronic acid or boronate ester under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling partners like aryl halides in the presence of palladium catalysts . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce various arylated pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions enable the compound to modulate biological pathways and chemical reactions effectively .

Properties

Molecular Formula

C13H24BN3O2

Molecular Weight

265.16 g/mol

IUPAC Name

N-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-16-17(10-11)8-6-7-15-5/h9-10,15H,6-8H2,1-5H3

InChI Key

SFMGPNBDBHTGQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCNC

Origin of Product

United States

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